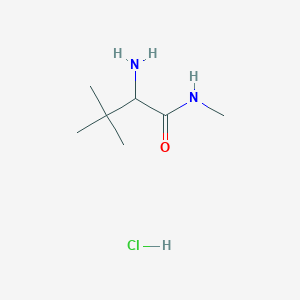
5-Bromo-2-chloro-3-fluoropyridin-4-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Bromo-2-chloro-3-fluoropyridin-4-amine is a heterocyclic compound that belongs to the pyridine family. This compound is characterized by the presence of bromine, chlorine, and fluorine atoms attached to the pyridine ring, making it a valuable intermediate in organic synthesis and pharmaceutical research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-chloro-3-fluoropyridin-4-amine can be achieved through various methods. One common approach involves the halogenation of pyridine derivatives. For instance, starting with 2-chloro-3-fluoropyridine, bromination can be carried out using bromine or N-bromosuccinimide (NBS) under controlled conditions to introduce the bromine atom at the desired position .
Industrial Production Methods
Industrial production of this compound typically involves multi-step synthesis processes that ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the desired product formation. The use of advanced catalytic systems and purification techniques is common in industrial settings .
Analyse Chemischer Reaktionen
Types of Reactions
5-Bromo-2-chloro-3-fluoropyridin-4-amine undergoes various chemical reactions, including:
Substitution Reactions: The halogen atoms (bromine, chlorine, and fluorine) can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various amines, ethers, or thiols, while coupling reactions can produce biaryl compounds .
Wissenschaftliche Forschungsanwendungen
5-Bromo-2-chloro-3-fluoropyridin-4-amine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the development of bioactive compounds and molecular probes.
Medicine: Investigated for its potential in drug discovery and development, particularly in the synthesis of pharmaceutical candidates.
Industry: Utilized in the production of agrochemicals, dyes, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of 5-Bromo-2-chloro-3-fluoropyridin-4-amine involves its interaction with specific molecular targets. The presence of halogen atoms enhances its reactivity and allows it to participate in various biochemical pathways. The compound can act as an inhibitor or activator of certain enzymes, depending on its structural modifications .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 5-Bromo-3-fluoropyridin-2-amine
- 5-Bromo-4-fluoropyridin-2-amine
- 2-Bromo-5-fluoropyridine
Uniqueness
5-Bromo-2-chloro-3-fluoropyridin-4-amine is unique due to the specific arrangement of halogen atoms on the pyridine ring. This unique structure imparts distinct chemical and physical properties, making it a valuable compound for various applications .
Eigenschaften
Molekularformel |
C5H3BrClFN2 |
|---|---|
Molekulargewicht |
225.44 g/mol |
IUPAC-Name |
5-bromo-2-chloro-3-fluoropyridin-4-amine |
InChI |
InChI=1S/C5H3BrClFN2/c6-2-1-10-5(7)3(8)4(2)9/h1H,(H2,9,10) |
InChI-Schlüssel |
PJYXQFXKMYJPFD-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C(=C(C(=N1)Cl)F)N)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![6-Phenyl-3-azabicyclo[4.1.0]heptane hydrochloride](/img/structure/B13574630.png)
![1-[(1-Benzofuran-2-yl)methyl]piperazinedihydrochloride](/img/structure/B13574645.png)
